molecular formula C21H23N5O B2859374 3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 2034277-37-5

3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2859374
CAS No.: 2034277-37-5
M. Wt: 361.449
InChI Key: MWNYEWMGRXOJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a sophisticated hybrid molecule designed for advanced pharmacological research, integrating three distinct pharmacophores known for their bioactive potential. Its structure features an indole moiety , a privileged scaffold in medicinal chemistry that is present in numerous natural products and pharmaceuticals . Indole derivatives are extensively investigated for their antitumor and antiviral properties . This compound also contains a piperazine ring , a highly versatile nitrogen heterocycle renowned for its prevalence in active pharmaceutical ingredients. Piperazine derivatives demonstrate a broad spectrum of therapeutic activities and are particularly valued in neuropharmacology and as building blocks for drug discovery . Furthermore, the tetrahydrocinnoline segment of the molecule is a partially hydrogenated cinnoline, a structure related to quinoline and tetrahydroquinoline systems which are recognized for their significance in creating bioactive compounds . The strategic fusion of these components creates a unique chemical entity with high research value. Its primary research applications are anticipated in two key areas: first, as a potential ligand for neurological receptors , given the established role of similar indole-piperazine conjugates in targeting dopaminergic systems ; and second, as a candidate for oncology research , leveraging the documented antiproliferative and pro-apoptotic effects of indole-based molecules on various cancer cell lines . This makes it a compelling candidate for investigating new mechanisms of action in these fields. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1H-indol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(17-14-22-19-8-4-2-6-16(17)19)26-11-9-25(10-12-26)20-13-15-5-1-3-7-18(15)23-24-20/h2,4,6,8,13-14,22H,1,3,5,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNYEWMGRXOJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline” typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Indole Group: Starting from an appropriate precursor, the indole group can be synthesized through Fischer indole synthesis.

    Formation of the Tetrahydrocinnoline Group: This can be achieved through the reduction of cinnoline derivatives.

    Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Coupling Reactions: The final step involves coupling the indole, tetrahydrocinnoline, and piperazine groups through a series of condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and tetrahydrocinnoline groups.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions, especially on the piperazine ring, can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of neurological disorders, cancer, or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The indole group, for example, is known to interact with serotonin receptors, while the piperazine ring can bind to various neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydrocinnoline-Piperazine Family

Several analogs share the tetrahydrocinnoline-piperazine backbone but differ in substituents on the piperazine ring. Key examples include:

Compound Name & CAS Number Molecular Formula Molecular Weight Piperazine Substituent Key Structural Features Reference
3-[4-(1H-Indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (Target) C₂₄H₂₅N₅O₁* ~411.5 g/mol Indole-3-carbonyl Bulky aromatic group, hydrogen-bond donor N/A
BK59120 (2034349-72-7) C₁₉H₂₉N₅O₃S 407.53 g/mol Methanesulfonylpiperidine-4-carbonyl Sulfonyl group, increased polarity [9]
BK11710 (2034409-62-4) C₂₁H₂₂N₆O₂ 390.44 g/mol Pyridin-3-yl-oxazole-3-carbonyl Pyridine-oxazole hybrid, planar heterocycle [10]
BF37537 (2035003-40-6) C₂₀H₂₄N₄O₂S 384.50 g/mol (E)-2-Phenylethenesulfonyl Alkenyl sulfonyl group, potential electrophilicity [12]

Notes:

  • Target Compound : The indole-3-carbonyl group distinguishes it from other analogs. Indole’s aromaticity and hydrogen-bonding capacity may enhance CNS penetration or receptor affinity, as seen in dopamine D4 ligands (e.g., L-750,667 in ) .
  • BK59120 : The methanesulfonylpiperidine substituent introduces a polar sulfonyl group, which may improve aqueous solubility compared to the indole analog.
  • BF37537 : The ethenesulfonyl group could act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins.

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from related structures:

Receptor Affinity Trends
  • Piperazine-containing analogs (e.g., triazole hybrids in ) often exhibit neurotropic activity.
  • Dopamine D4 Receptor Selectivity: The azaindole derivative L-750,667 () demonstrated high D4 affinity (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors. This suggests that indole derivatives (like the target compound) may similarly target monoaminergic systems .
Functional Group Impact
  • Indole vs. Pyridine-Oxazole : The indole group in the target compound is bulkier and more lipophilic than the pyridine-oxazole group in BK11710, which could influence blood-brain barrier penetration .
  • Sulfonyl vs. Carbonyl : BK59120’s sulfonyl group may enhance metabolic stability compared to the target compound’s carbonyl, which is prone to hydrolysis .

Q & A

Q. What are the optimal synthetic routes for 3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydrocinnoline core followed by coupling with the indole-piperazine moiety. Key steps include:

  • Cinnoline Core Synthesis : Cyclization of substituted aniline derivatives under acidic conditions (e.g., H2SO4 or polyphosphoric acid) to form the tetrahydrocinnoline scaffold .
  • Piperazine-Indole Coupling : Amide bond formation between the cinnoline nitrogen and the indole-3-carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization Strategies :
    • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
    • Catalysis : Employ Pd-mediated cross-coupling for regioselective attachment of substituents .
    • Purification : Column chromatography (silica gel, gradient elution) is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the tetrahydrocinnoline and indole-piperazine moieties (e.g., distinguishing N-substitution patterns) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C22H21N5O) and detect impurities via ESI-TOF .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for the tetrahydrocinnoline ring system .
  • HPLC-PDA : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Answer:

  • Target-Based Assays : Screen against kinase or GPCR panels due to structural similarity to known piperazine-containing inhibitors (e.g., serotonin or dopamine receptor assays) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Solubility and Stability : Pre-screen in PBS or cell culture media to ensure compatibility with biological systems .

Advanced Research Questions

Q. How do structural modifications to the indole or piperazine moieties influence structure-activity relationships (SAR) in this compound class?

Answer:

  • Indole Substitutions :
    • Position 5/6 Halogenation : Chlorine or fluorine at these positions enhances binding affinity to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
    • N-Methylation of Indole : Reduces metabolic degradation but may decrease solubility .
  • Piperazine Modifications :
    • Aryl Sulfonamide Addition : Improves selectivity for serotonin receptors (5-HT1A/2A) but increases molecular weight .
    • Cyclization of Piperazine : Conformationally restricts the moiety, potentially enhancing target engagement .
  • Validation Tools : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Q. What experimental approaches resolve contradictions in reported biological data for this compound?

Answer:

  • Batch Reproducibility Checks : Compare multiple synthetic batches via LC-MS to rule out impurity-driven artifacts .
  • Orthogonal Assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorescence-based assays .
  • Metabolite Identification : Incubate with liver microsomes to assess if active metabolites contribute to conflicting results .
  • Control Experiments : Use structurally analogous negative controls (e.g., piperazine-free analogs) to confirm target specificity .

Q. How can researchers elucidate the mechanism of action (MOA) for this compound in complex biological systems?

Answer:

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
  • Chemical Proteomics : Employ affinity chromatography with immobilized compound to pull down interacting proteins .
  • In Vivo Pharmacokinetics : Track compound distribution and clearance in rodent models using radiolabeled (14C) analogs .
  • CRISPR-Cas9 Knockout : Validate target engagement by assessing loss of efficacy in gene-edited cell lines .

Methodological Considerations

Q. What computational tools are recommended for predicting physicochemical properties and ADMET profiles?

Answer:

  • LogP and Solubility : Use SwissADME or ACD/Labs to predict partition coefficients and aqueous solubility .
  • Metabolic Stability : Employ StarDrop’s DEREK Nexus for identifying metabolic soft spots (e.g., N-dealkylation of piperazine) .
  • Toxicity Screening : Leverage ProTox-II for preliminary hepatotoxicity and mutagenicity risk assessment .

Q. How should researchers design dose-response studies to balance efficacy and toxicity?

Answer:

  • In Vitro IC50 Determination : Use 8-point dilution series (0.1–100 µM) with Hill slope analysis to calculate potency .
  • Therapeutic Index (TI) : Compare IC50 values from target assays (e.g., kinase inhibition) with cytotoxicity data (e.g., HepG2 cells) .
  • In Vivo Dosing : Start at 10 mg/kg (mouse models) and adjust based on bioavailability calculations from PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.